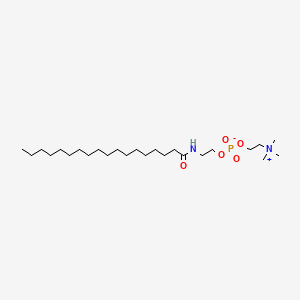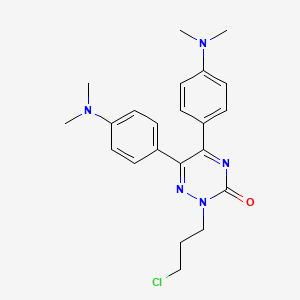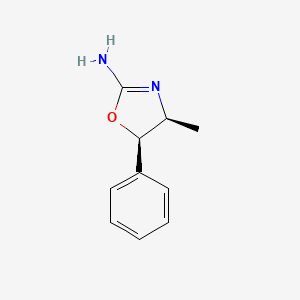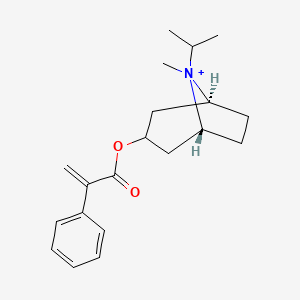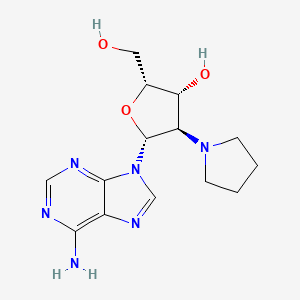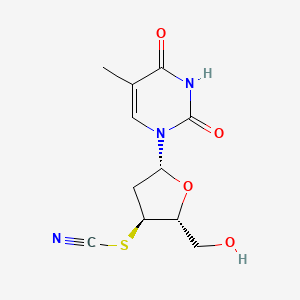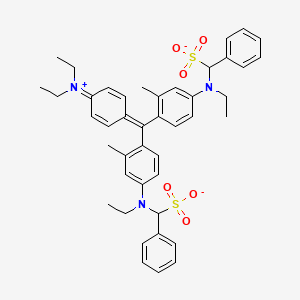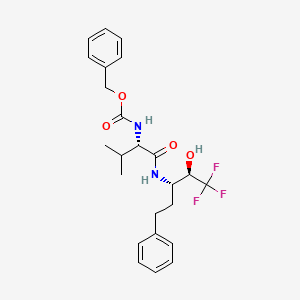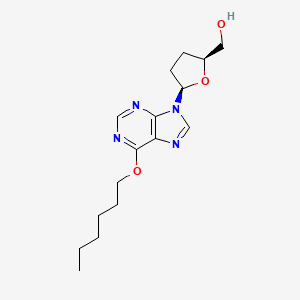
Inosine, 2',3'-dideoxy-6-O-hexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine, 2’,3’-dideoxy-6-O-hexyl- is a synthetic nucleoside analogue. It is structurally related to inosine, a naturally occurring nucleoside. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, and the presence of a hexyl group at the 6-O position. These modifications confer unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Inosine, 2’,3’-dideoxy-6-O-hexyl- typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . The hexyl group is introduced via alkylation using bromoethane or 3-bromopropanenitrile . The final product is obtained after deprotection steps involving the use of tetrabutylammonium fluoride and adenosine deaminase .
Industrial Production Methods
Industrial production of Inosine, 2’,3’-dideoxy-6-O-hexyl- follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness . The process involves multiple purification steps, including silica gel chromatography, to achieve high purity of the final product .
化学反应分析
Types of Reactions
Inosine, 2’,3’-dideoxy-6-O-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the hexyl group or other functional groups present in the molecule.
Substitution: The hexyl group at the 6-O position can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Inosine, 2’,3’-dideoxy-6-O-hexyl- with modified functional groups, which can be further utilized in different applications.
科学研究应用
Inosine, 2’,3’-dideoxy-6-O-hexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential antiviral properties, particularly against HIV.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.
作用机制
The mechanism of action of Inosine, 2’,3’-dideoxy-6-O-hexyl- involves its incorporation into viral DNA, leading to chain termination. This is achieved by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV . The compound is converted into its active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the viral DNA .
相似化合物的比较
Similar Compounds
Didanosine (2’,3’-dideoxyinosine): A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analogue with antiviral properties.
Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Used in combination therapies for HIV.
Uniqueness
Inosine, 2’,3’-dideoxy-6-O-hexyl- is unique due to the presence of the hexyl group at the 6-O position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially its efficacy as an antiviral agent compared to other similar compounds .
属性
CAS 编号 |
146202-53-1 |
|---|---|
分子式 |
C16H24N4O3 |
分子量 |
320.39 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-hexoxypurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H24N4O3/c1-2-3-4-5-8-22-16-14-15(17-10-18-16)20(11-19-14)13-7-6-12(9-21)23-13/h10-13,21H,2-9H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
SUXOEXDKWQPOGO-QWHCGFSZSA-N |
手性 SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
规范 SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CCC(O3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


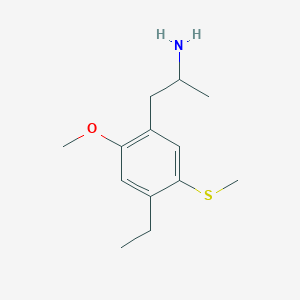


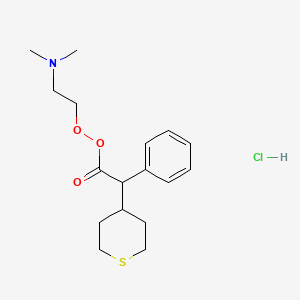
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
